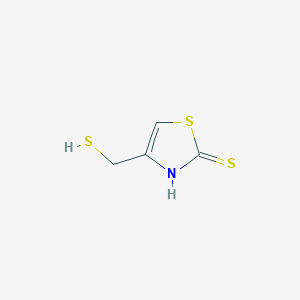
4-(Mercaptomethyl)thiazole-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Mercaptomethyl)thiazole-2-thiol is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. Thiazoles, including this compound, are known for their diverse biological activities and are often utilized in medicinal chemistry due to their potential therapeutic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Mercaptomethyl)thiazole-2-thiol typically involves the reaction of thioesters with thiourea under mild conditions. This method is efficient and yields high purity products . Another approach involves the use of silica-supported tungstosilisic acid as a catalyst in a one-pot multicomponent reaction .
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods, such as the use of thioglycolic acid for thioester deprotection, which provides high yields and is less time-consuming .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Mercaptomethyl)thiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. Substitution reactions often require catalysts or specific solvents to proceed efficiently .
Major Products: The major products formed from these reactions include disulfides from oxidation and substituted thiazoles from electrophilic substitution .
Wissenschaftliche Forschungsanwendungen
4-(Mercaptomethyl)thiazole-2-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-(Mercaptomethyl)thiazole-2-thiol involves its interaction with biological targets through its thiol group. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways. The compound’s ability to form disulfide bonds with protein thiols is a key aspect of its biological activity .
Vergleich Mit ähnlichen Verbindungen
2-Mercapto-4-methylthiazole: Similar in structure but with a methyl group at the 4-position.
Thiazole-2-thiol: Lacks the mercaptomethyl group but shares the thiazole core.
Uniqueness: 4-(Mercaptomethyl)thiazole-2-thiol is unique due to its mercaptomethyl group, which enhances its reactivity and biological activity compared to other thiazole derivatives .
Eigenschaften
Molekularformel |
C4H5NS3 |
|---|---|
Molekulargewicht |
163.3 g/mol |
IUPAC-Name |
4-(sulfanylmethyl)-3H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C4H5NS3/c6-1-3-2-8-4(7)5-3/h2,6H,1H2,(H,5,7) |
InChI-Schlüssel |
FSJLWJPKMPIPNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC(=S)S1)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















